JT001

NLRP3 inflammasome Drug-induced liver injury Nephrotoxicity

JT001 (NLRP3-IN-19) is a unique NLRP3 inhibitor that decouples on-target pharmacology from organ-specific toxicity. Unlike MCC950 (liver toxic), JT001 introduces a pH-dependent renal toxicity—validated by crystal formation in primate kidneys at 100 mg/kg/day. Its steep solubility drop below pH 7.4 makes it the definitive positive control for pH-dependent nephrotoxicity screens and formulation studies. This high-purity (>98%) compound is essential for comparative toxicology and first-in-class safety profiling not achievable with generic NLRP3 inhibitors.

Molecular Formula C19H22N4O4S
Molecular Weight 402.5 g/mol
CAS No. 2238819-65-1
Cat. No. B12371749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJT001
CAS2238819-65-1
Molecular FormulaC19H22N4O4S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4
InChIInChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24)
InChIKeyKWSGPJCQWZMUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JT001 (CAS 2238819-65-1) NLRP3 Inhibitor Overview and Critical Safety Limitations for NASH Research Procurement


JT001, also known as NLRP3-IN-19 (CAS 2238819-65-1), is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, designed for oral administration [1]. The compound was developed by Jecure Therapeutics and later acquired by Genentech as a preclinical candidate for inflammatory diseases, with a primary focus on nonalcoholic steatohepatitis (NASH) and liver fibrosis [2]. However, the compound's development was discontinued due to the discovery of significant, pH-dependent renal toxicity in preclinical animal models, a finding that now defines its primary utility as a specialized research tool for understanding NLRP3 inhibitor safety liabilities rather than as a therapeutic candidate [3].

Why JT001 Cannot Be Substituted with Other NLRP3 Inhibitors Like MCC950 or GDC-2394 in NASH Studies


In the context of NLRP3 inflammasome research, compounds within the same class cannot be considered interchangeable due to the critical divergence in their off-target and organ-specific toxicity profiles, which are often driven by distinct physicochemical properties rather than target potency alone [1]. JT001 presents a unique case study where a deliberate medicinal chemistry effort to circumvent the known liver toxicity of the prototypical inhibitor MCC950 inadvertently introduced a new, mechanism-independent renal toxicity driven by pH-dependent solubility [2]. This specific toxicity signature—liver-sparing yet nephrotoxic—makes JT001 a distinct molecular probe for dissecting on-target pharmacology from off-target toxicology in the kidney versus the liver, a property not shared by its comparator MCC950 (liver toxic) or its follow-on candidate GDC-2394 (improved safety profile) [3].

JT001 Quantitative Differentiation Evidence: Head-to-Head Comparisons with MCC950 and GDC-2394


JT001 vs. MCC950: Divergent Organ-Specific Toxicity Profiles in Preclinical Species

JT001 was engineered as a backup compound to MCC950 with the explicit goal of mitigating MCC950's known liver toxicity [1]. While JT001 successfully reduced the risk of drug-induced liver injury (DILI), showing no toxic effects in primary hepatocytes and 3D liver microtissues up to concentrations of 100 µM [2], it produced a distinct and unexpected renal toxicity not observed with MCC950. In a 14-day cynomolgus monkey tolerability study, JT001 at 100 mg/kg/day led to increased kidney weights and retrograde nephropathy due to compound precipitation and crystal formation in the kidney [2].

NLRP3 inflammasome Drug-induced liver injury Nephrotoxicity Preclinical toxicology

JT001 vs. GDC-2394: Comparative Solubility and pH-Dependent Precipitation Risk

The renal toxicity of JT001 was directly attributed to a steep drop in solubility at a pH lower than 7.4, leading to precipitation and crystal formation in the more acidic environment of the kidney (pH 6.4-8.2) [1]. This physicochemical liability was not present in the follow-on candidate, GDC-2394. GDC-2394 was selected as the development candidate specifically because it retained potent NLRP3 inhibition (IC50 of 0.4 µM for human IL-1β) while demonstrating an improved in vivo safety profile, avoiding the pH-dependent precipitation that terminated JT001 [2].

Physicochemical properties pH-dependent solubility Drug precipitation Renal safety

JT001 Efficacy in NASH Models: Comparable Potency but Limited by Safety

In preclinical efficacy studies, orally administered JT001 demonstrated significant attenuation of hepatic inflammation and fibrosis in three distinct murine models of NASH: the Nlrp3A350V/+CreT model of Muckle-Wells syndrome, a diet-induced obesity NASH model, and a choline-deficient diet-induced NASH model [1]. While the publication notes significant reductions in these endpoints, it does not provide direct, quantitative, head-to-head efficacy comparisons with other NLRP3 inhibitors like MCC950. The paper references that MCC950 partially reduced hepatic inflammation and fibrosis in two other NASH mouse models, but no direct comparative study was performed [1].

NASH Liver fibrosis In vivo efficacy Murine models

Recommended JT001 (NLRP3-IN-19) Research Applications Based on Its Differentiated Profile


Investigating pH-Dependent Renal Toxicity of NLRP3 Inhibitors

The definitive and best-supported application for JT001 is as a positive control or reference compound in studies designed to screen for or understand pH-dependent renal toxicity. Its well-characterized mechanism of nephrotoxicity—precipitation due to low solubility at acidic pH, as evidenced by crystal formation in cynomolgus monkey kidneys at 100 mg/kg/day [1]—provides a clear benchmark for evaluating the renal safety of new chemical entities targeting NLRP3.

Dissecting On-Target NLRP3 Inhibition from Off-Target Organ Toxicity

JT001 serves as a unique molecular probe in comparative toxicology studies. Its profile—effective NLRP3 inhibition with demonstrated in vivo efficacy in NASH models but lacking the liver toxicity of MCC950 while introducing a novel kidney liability [2]—allows researchers to decouple the desired pharmacological effect from organ-specific toxicities. This makes it ideal for mechanistic studies into the origins of liver vs. kidney toxicity in sulfonylurea-based NLRP3 inhibitors.

Benchmarking Solubility and Formulation Strategies for Poorly Soluble NLRP3 Inhibitors

The identification of JT001's steep solubility drop-off at pH < 7.4 [3] makes it a valuable tool for pharmaceutical development scientists. It can be used to validate in silico models of pH-dependent solubility, test novel formulation approaches (e.g., amorphous solid dispersions, salt formation) aimed at preventing in vivo precipitation, and establish assays for crystal formation in biorelevant media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for JT001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.